molecular formula C24H24N2O2S B11340082 2-(4-ethylphenoxy)-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylacetamide

2-(4-ethylphenoxy)-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylacetamide

Cat. No.: B11340082
M. Wt: 404.5 g/mol
InChI Key: JCYQSISRNITIJU-UHFFFAOYSA-N
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Description

2-(4-ETHYLPHENOXY)-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLACETAMIDE is a complex organic compound that features a unique combination of functional groups, including an indole, thiophene, and phenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ETHYLPHENOXY)-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the indole and thiophene intermediates, followed by their coupling with the phenoxy group. Common reagents used in these reactions include strong bases, coupling agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-ETHYLPHENOXY)-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

2-(4-ETHYLPHENOXY)-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLACETAMIDE has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: The compound’s unique structural features may make it useful in the development of new materials, such as organic semiconductors or fluorescent dyes.

Mechanism of Action

The mechanism of action of 2-(4-ETHYLPHENOXY)-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLACETAMIDE depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The indole and thiophene groups are known to interact with various biological targets, potentially affecting signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Indol-3-yl)acetonitrile: A compound with similar indole functionality, used in the synthesis of various bioactive molecules.

    4-Ethylphenol: A simpler phenolic compound that shares the phenoxy group but lacks the complexity of the indole and thiophene moieties.

    Thiophene-2-carboxamide: A compound featuring the thiophene group, used in the synthesis of heterocyclic compounds.

Uniqueness

2-(4-ETHYLPHENOXY)-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLACETAMIDE is unique due to its combination of indole, thiophene, and phenoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H24N2O2S

Molecular Weight

404.5 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylacetamide

InChI

InChI=1S/C24H24N2O2S/c1-3-17-10-12-18(13-11-17)28-16-23(27)26(2)24(22-9-6-14-29-22)20-15-25-21-8-5-4-7-19(20)21/h4-15,24-25H,3,16H2,1-2H3

InChI Key

JCYQSISRNITIJU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N(C)C(C2=CC=CS2)C3=CNC4=CC=CC=C43

Origin of Product

United States

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